molecular formula C7H6N4O2 B2557766 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid CAS No. 1935915-95-9

8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid

Cat. No.: B2557766
CAS No.: 1935915-95-9
M. Wt: 178.151
InChI Key: VTAHKYGVXXDYGN-UHFFFAOYSA-N
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Description

8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyrazine family, known for its diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole ring fused to a pyrazine ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazine-2-carboxylic acid with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Properties

IUPAC Name

8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-4-5-9-10-6(7(12)13)11(5)3-2-8-4/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAHKYGVXXDYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN2C1=NN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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